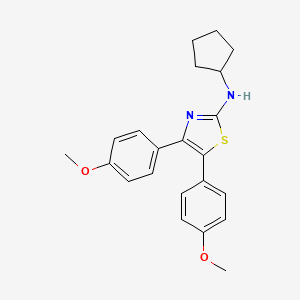
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine, also known as GSK-3 inhibitor XIX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various biological processes.
Mécanisme D'action
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a potent inhibitor of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine, an enzyme that plays a crucial role in various biological processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine by 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine have been extensively studied. It has been shown to have neuroprotective effects by reducing neuronal apoptosis and oxidative stress in various neurodegenerative disorders. It also has potential applications in the treatment of cancer by inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine has several advantages for lab experiments. It is a potent and selective inhibitor of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine, which makes it an ideal tool for studying the role of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine in various biological processes. It also has potential therapeutic applications, which makes it an attractive target for drug development. However, there are some limitations to using 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine. One direction is to further investigate its potential therapeutic applications, particularly in neurodegenerative disorders and cancer. Another direction is to study its mechanism of action in more detail, including its downstream signaling pathways and potential off-target effects. Additionally, there is potential for the development of more potent and selective 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine inhibitors based on the structure of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine. Overall, the study of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine has the potential to lead to the development of novel therapeutics for a variety of diseases.
Méthodes De Synthèse
The synthesis of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a multi-step process that involves the reaction of various chemical compounds. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles. The synthesis method usually involves the reaction of 3-amino-4-methylpyrazole with ethyl 3-bromopyruvate, followed by the reaction of the resulting compound with 3-pyridylacetic acid to obtain the final product.
Applications De Recherche Scientifique
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It also has potential applications in the treatment of cancer, diabetes, and inflammation.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-4-12-9(2)13(17-16-12)15-10(3)11-6-5-7-14-8-11/h5-8,10H,4H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRABFCDFOZIVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)NC(C)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)

![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)



![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
